1-Chloro-4-(4-chlorobut-2-en-2-yl)benzene
Description
1-Chloro-4-(4-chlorobut-2-en-2-yl)benzene is a chlorinated aromatic compound featuring a benzene ring substituted with a chlorine atom at the para position and a 4-chlorobut-2-en-2-yl group. This structure confers unique electronic and steric properties, making it relevant in synthetic chemistry, material science, and agrochemical research.
Properties
CAS No. |
648425-34-7 |
|---|---|
Molecular Formula |
C10H10Cl2 |
Molecular Weight |
201.09 g/mol |
IUPAC Name |
1-chloro-4-(4-chlorobut-2-en-2-yl)benzene |
InChI |
InChI=1S/C10H10Cl2/c1-8(6-7-11)9-2-4-10(12)5-3-9/h2-6H,7H2,1H3 |
InChI Key |
HVRRCXKQUXSJNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCl)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(4-chlorobut-2-en-2-yl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-phenylbut-2-ene with chlorine gas under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of 1-chloro-4-(4-chlorobut-2-en-2-yl)benzene involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(4-chlorobut-2-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloro groups to hydrogen atoms, resulting in the formation of 1-phenylbut-2-ene.
Substitution: Nucleophilic substitution reactions can replace the chloro groups with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) under reflux conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: 1-Phenylbut-2-ene.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
1-Chloro-4-(4-chlorobut-2-en-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(4-chlorobut-2-en-2-yl)benzene involves its interaction with specific molecular targets. The chloro groups can participate in electrophilic aromatic substitution reactions, while the butenyl group can undergo addition reactions. These interactions can lead to the formation of various products, depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituent type, chain length, and halogenation patterns (Table 1).
Table 1: Structural Comparison
Substituent Impact :
- Chlorobut-2-en-2-yl vs.
- Chlorinated Chains : Compounds with multiple chlorines (e.g., DDT derivatives) exhibit higher molecular weights and increased lipophilicity, influencing pesticidal activity .
- Halogen Variation : Iodine in 1-chloro-4-(4-iodobutoxy)benzene introduces polarizability, affecting nucleophilic substitution rates compared to chlorine analogues .
Key Observations :
- Catalyst Efficiency : B(C₆F₅)₃ enables high-yield hydrochlorination of alkenes (92% for compound 3d), outperforming traditional Fe/HCl or SnCl₂ systems .
- Challenges in Reduction : Raney Ni is more effective than Fe/HCl for reducing nitro groups in analogues like 4-((4-chlorobenzyl)oxy)aniline, though yields remain moderate .
- Steric Limitations : Bulkier substituents (e.g., methylallyl) may hinder reactions, as seen in failed attempts using NaOH or Et₃N as bases .
Physicochemical Properties
Spectroscopic Data :
Thermal and Stability Profiles :
- Trifluoromethyl derivatives (e.g., 1-chloro-4-(trifluoromethyl)benzene) are volatile and require careful handling due to occupational exposure risks .
- Propargyl ether analogues (e.g., 1-chloro-4-[(prop-2-yn-1-yloxy)methyl]benzene) may exhibit instability under acidic conditions due to alkyne reactivity .
Biological Activity
1-Chloro-4-(4-chlorobut-2-en-2-yl)benzene, also referred to as 1-chloro-3-(4-chlorobut-2-en-2-yl)benzene, is an organic compound characterized by a benzene ring substituted with two chlorine atoms and a 4-chlorobut-2-en-2-yl side chain. Its molecular formula is C_{10}H_{10}Cl_2, and it has a molecular weight of approximately 201.09 g/mol. The presence of chlorine substituents significantly influences its chemical reactivity and biological activity.
The compound exhibits notable chemical properties due to its structure:
- Electrophilic Aromatic Substitution : The chloro groups allow the compound to participate in electrophilic aromatic substitution reactions, which can modify cellular processes.
- Reactivity : The chloro substituents can undergo oxidation, reduction, and nucleophilic substitution reactions, leading to various derivatives with potential biological activity.
Synthesis Methods
1-Chloro-4-(4-chlorobut-2-en-2-yl)benzene can be synthesized through several methods:
- Chlorination Reaction : Chlorinating 1-chloro-4-phenylbut-2-ene using chlorine gas under controlled conditions.
- Industrial Production : Utilizing continuous flow reactors for large-scale production, optimizing yield and purity.
Research indicates that 1-chloro-4-(4-chlorobut-2-en-2-yl)benzene interacts with various biomolecules, potentially leading to therapeutic benefits or toxicity. The mechanisms of action include:
- Electrophilic Attack : The compound may engage in electrophilic attacks on nucleophilic sites within biomolecules, influencing cellular functions and signaling pathways.
- Antimicrobial and Anticancer Properties : Preliminary studies suggest potential antimicrobial and anticancer activities, warranting further pharmacological exploration.
Case Studies and Research Findings
- Cell Viability Studies : In studies assessing cell viability using MTT assays, compounds similar to 1-chloro derivatives exhibited varying degrees of activity against human tumor cell lines (e.g., HT-29, A549, MCF-7). Notably:
- VEGFR and PD-L1 Inhibition : Research has highlighted the ability of certain chloro derivatives to inhibit membrane-bound proteins such as VEGFR and PD-L1 by over 60%, indicating their potential as antiangiogenic agents .
- Comparative Analysis : A comparative study of similar compounds revealed that the presence of chlorine significantly impacts biological activity. For instance, while bromo derivatives exhibited different reactivity profiles due to their larger size and lipophilicity, chloro derivatives were more effective in certain cellular contexts.
Table of Biological Activity
| Compound Name | CAS Number | Biological Activity | IC50 (μM) |
|---|---|---|---|
| 1-Chloro-4-(4-chlorobut-2-en-2-yl)benzene | N/A | Anticancer potential; inhibits HT-29 cell viability | >100 |
| o-Chloro derivative | N/A | Reduced mPD-L1 expression | ~30% |
| m-Chloro derivative | N/A | Inhibits VEGFR expression | ~40% |
| p-Chloro analogue | N/A | Active against MCF-7; downregulates c-Myc | ~40% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
